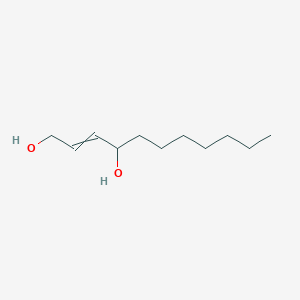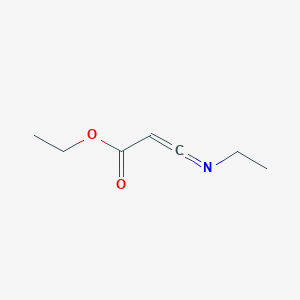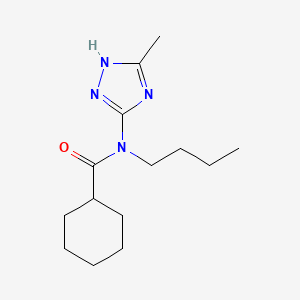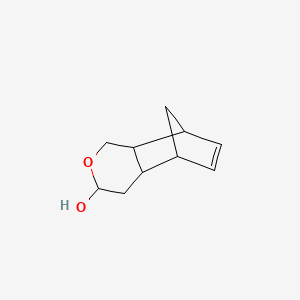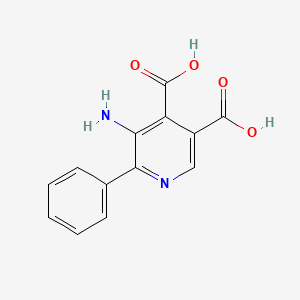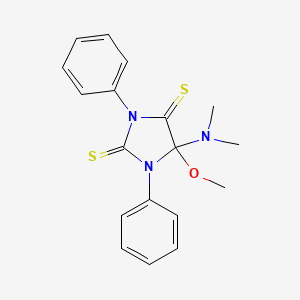
5-(Dimethylamino)-5-methoxy-1,3-diphenylimidazolidine-2,4-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethylamino)-5-methoxy-1,3-diphenylimidazolidine-2,4-dithione is a complex organic compound with a unique structure that includes both dimethylamino and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-5-methoxy-1,3-diphenylimidazolidine-2,4-dithione typically involves multi-step reactions. One common method includes the reaction of dimethylamine with methoxy-substituted benzaldehyde, followed by cyclization with thiourea under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)-5-methoxy-1,3-diphenylimidazolidine-2,4-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino and methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenated reagents, strong bases like sodium hydroxide; conducted in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazolidine derivatives.
Substitution: Formation of substituted imidazolidine derivatives with various functional groups.
Scientific Research Applications
5-(Dimethylamino)-5-methoxy-1,3-diphenylimidazolidine-2,4-dithione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-5-methoxy-1,3-diphenylimidazolidine-2,4-dithione involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Dimethylaminoquinolines: These compounds share the dimethylamino functional group and exhibit similar reactivity.
Methoxy-substituted imidazolidines: These compounds have similar structural features and chemical properties.
Uniqueness
5-(Dimethylamino)-5-methoxy-1,3-diphenylimidazolidine-2,4-dithione is unique due to its combination of dimethylamino and methoxy groups, which confer distinct chemical and physical properties
Properties
CAS No. |
62689-00-3 |
|---|---|
Molecular Formula |
C18H19N3OS2 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
5-(dimethylamino)-5-methoxy-1,3-diphenylimidazolidine-2,4-dithione |
InChI |
InChI=1S/C18H19N3OS2/c1-19(2)18(22-3)16(23)20(14-10-6-4-7-11-14)17(24)21(18)15-12-8-5-9-13-15/h4-13H,1-3H3 |
InChI Key |
XXLLUQHAHANKLG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(C(=S)N(C(=S)N1C2=CC=CC=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


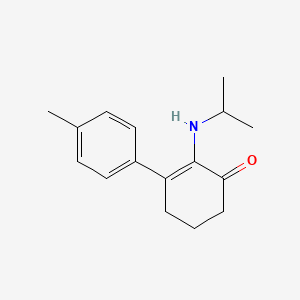
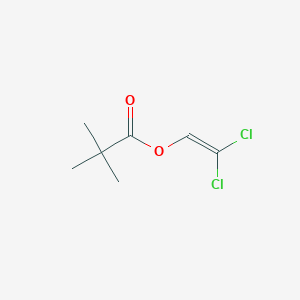
![3-Amino-4-[(E)-(1-anilino-1,3-dioxobutan-2-yl)diazenyl]benzamide](/img/structure/B14532626.png)
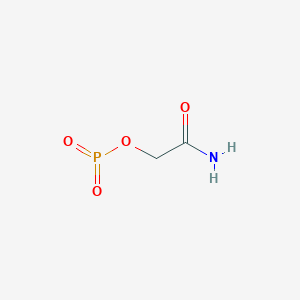
![6-Amino-3-[(1-phenylcyclopentyl)methyl]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14532634.png)
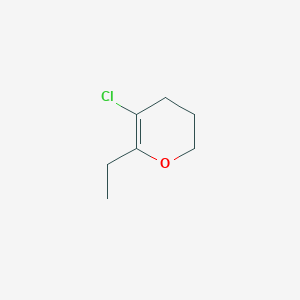
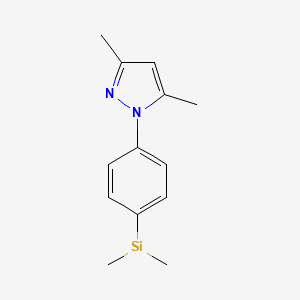
![S-(2-{[6-(Carbamoylamino)hexyl]amino}ethyl) dihydrogen phosphorothioate](/img/structure/B14532648.png)
![3-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14532652.png)
